3,4,5-Trinitrotoluene

Energetic Materials Thermal Analysis Phase-Change Purification

3,4,5-Trinitrotoluene (δ-TNT, CAS 603-15-6) is one of six constitutional isomers of trinitrotoluene, bearing nitro groups at the 3-, 4-, and 5-positions of the toluene ring. Unlike the commercially dominant 2,4,6-isomer (α-TNT), 3,4,5-TNT is not produced as a bulk explosive but is encountered as a minor by-product in industrial TNT synthesis and as an essential reference compound in analytical, forensic, and environmental chemistry.

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 603-15-6
Cat. No. B1619731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trinitrotoluene
CAS603-15-6
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)7(10(15)16)6(3-4)9(13)14/h2-3H,1H3
InChIKeyMRVQHWLGKAVHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trinitrotoluene (CAS 603-15-6): Physicochemical and Thermochemical Reference Data for the δ-Isomer of Trinitrotoluene


3,4,5-Trinitrotoluene (δ-TNT, CAS 603-15-6) is one of six constitutional isomers of trinitrotoluene, bearing nitro groups at the 3-, 4-, and 5-positions of the toluene ring [1]. Unlike the commercially dominant 2,4,6-isomer (α-TNT), 3,4,5-TNT is not produced as a bulk explosive but is encountered as a minor by-product in industrial TNT synthesis and as an essential reference compound in analytical, forensic, and environmental chemistry [2]. Its distinct substitution pattern confers markedly different physicochemical properties, including a melting point approximately 57 °C higher than that of α-TNT, making it a critical standard for isomer-resolved chromatographic and mass spectrometric identification [1].

Why 3,4,5-Trinitrotoluene Cannot Be Substituted by α-TNT or Other Isomers in Analytical and Research Workflows


The six trinitrotoluene isomers share an identical molecular formula (C₇H₅N₃O₆) and mass (227.13 g/mol), yet they differ profoundly in thermal, chromatographic, and decomposition behavior due to the steric and electronic effects of the nitro-group arrangement [1]. Substituting 3,4,5-TNT with α-TNT in an analytical reference panel will shift retention times, alter detector response, and compromise forensic source-attribution models that rely on isomer-specific by-product profiles [2]. Even among the unsymmetrical isomers, melting points span a range of 58 °C, and heats of combustion vary by up to 8.5 kcal/mol, meaning that any isomer-for-isomer replacement without quantitative verification invalidates comparative thermodynamic or kinetic studies [3]. The quantitative evidence below documents exactly where 3,4,5-TNT exhibits verifiable, measurable divergence from its closest structural relatives.

Quantitative Differentiation Evidence for 3,4,5-Trinitrotoluene versus Closest Isomeric Analogs


Melting Point: δ-TNT Exhibits the Highest Melting Point Among All Six Trinitrotoluene Isomers

The melting point of 3,4,5-trinitrotoluene (δ-isomer, 137.5 °C) is significantly higher than that of every other trinitrotoluene isomer [1]. It exceeds the α-isomer (2,4,6-TNT, 80.65 °C) by 56.85 °C, the β-isomer (2,3,4-TNT, 112 °C) by 25.5 °C, and the γ-isomer (2,4,5-TNT, 104 °C) by 33.5 °C. Among all six isomers, δ-TNT is the highest-melting, which directly affects thermal processing windows and crystallization-based purification strategies.

Energetic Materials Thermal Analysis Phase-Change Purification

Dipole Moment and Chromatographic Retention: δ-TNT Possesses the Second-Highest Dipole Moment, Directly Governing GC Elution Order

The dipole moment of 3,4,5-TNT measured in dilute benzene solution at 20 °C is 6.51 D, which is the second-highest among the five unsymmetrical isomers studied (2,3,4-TNT: 6.85 D; 2,4,5-TNT: 4.27 D; 2,3,5-TNT: 3.80 D; 2,3,6-TNT: 2.50 D) [1]. GC-MS studies have demonstrated that chromatographic retention time increases in direct proportion to the dipole moment of each isomer, with 3,4,5-TNT eluting later than all isomers except 2,3,4-TNT [2]. For comparison, the symmetric α-TNT (2,4,6-) has a dipole moment of approximately 0.98–1.37 D [3].

Analytical Chemistry Gas Chromatography Forensic Explosives Analysis

Heat of Combustion: δ-TNT Shows an Intermediate Enthalpic Content, Differentiating It from Both α-TNT and Other Unsymmetrical Isomers

The heat of combustion at constant volume for 3,4,5-TNT (δ-isomer) is 829.9 kcal/mol, as determined by Garner and Abernethy [1]. This value places δ-TNT intermediate among the unsymmetrical isomers: β-TNT (2,3,4-) yields 834.1 kcal/mol (4.2 kcal/mol higher), while γ-TNT (2,4,5-) yields 827.4 kcal/mol (2.5 kcal/mol lower). The NIST Webbook independently reports ΔcH°solid for 3,4,5-TNT as −3465 kJ/mol (−828.1 kcal/mol) from the same primary source [2]. The α-isomer (2,4,6-TNT) has a widely cited heat of combustion of approximately 14.5 MJ/kg (~3293 kJ/mol or ~787 kcal/mol), though this derives from a different measurement series and full carbon oxidation assumptions [3].

Thermochemistry Energetic Materials Modeling Calorimetry

Unimolecular Decomposition Mechanism: δ-TNT Follows a Unique [6+4]-Bicyclic Pathway Not Observed in Any Other TNT Isomer

Density functional theory (B3LYP/6-31+G(2df,p)) simulations of gas-phase unimolecular decomposition reveal a qualitative mechanistic divergence for 3,4,5-TNT [1]. For all five other examined trinitrotoluene isomers, the most energetically favorable initial decomposition step is intramolecular hydrogen transfer from the methyl group to an ortho-nitro group to form an aci-trinitrotoluene intermediate. In contrast, 3,4,5-TNT preferentially decomposes via formation of a [6+4]-bicyclic intermediate or direct homolytic dissociation of the Carom–NO2 bond, with the H-transfer pathway being energetically disfavored due to the contiguous 3,4,5-substitution pattern that eliminates ortho-methyl–nitro interactions.

Computational Chemistry Decomposition Kinetics Energetic Materials Safety

Forensic Source Attribution: 3,4,5-TNT Serves as a Diagnostic By-Product Isomer for Determining TNT Manufacturing Origin via LC-MS Profiling

Industrial 2,4,6-TNT always contains a characteristic profile of by-product isomers, including 3,4,5-TNT, whose relative abundance varies with the nitration process (batch vs. continuous), acid concentrations, and purification steps [1]. In a validated LC-MS/APCI negative-ion method, the by-product isomer profile—including the peak corresponding to 3,4,5-TNT—was shown to discriminate TNT samples from different countries of origin and manufacturers [1]. The absence or misidentification of the 3,4,5-TNT peak in such a profile would directly degrade the statistical confidence of origin attribution.

Forensic Chemistry Environmental Monitoring LC-MS

High-Value Application Scenarios for 3,4,5-Trinitrotoluene in Analytical, Forensic, and Energetic-Materials Research


Chromatographic Method Development and Retention-Index Calibration for Nitroaromatic Explosives

The exceptionally high dipole moment of 3,4,5-TNT (6.51 D) and its correspondingly long GC retention time make it an ideal late-eluting marker for verifying column resolution and establishing retention-index windows in EPA Method 8330 and related nitroaromatic screening protocols [1]. Its peak is well separated from α-TNT (dipole moment ~1 D) and most other isomers, providing a definitive system-suitability checkpoint [2].

Forensic Explosive Residue Analysis and TNT Source Attribution

In post-blast and environmental forensic investigations, the LC-MS by-product isomer profile—including the 3,4,5-TNT peak—enables differentiation of TNT samples by manufacturing site and process type [3]. A certified 3,4,5-TNT reference standard is mandatory for retention-time locking and mass spectral library matching in these validated forensic workflows.

Thermal Decomposition and Hazard Assessment Studies of Nitroaromatic Isomer Series

Because 3,4,5-TNT is the only isomer that decomposes via a [6+4]-bicyclic mechanism rather than intramolecular H-transfer, it serves as a critical outlier compound for testing the predictive scope of computational models of nitroaromatic thermal stability [4]. Including δ-TNT in an isomer test set reveals whether a kinetic model captures ring-constrained decomposition channels or is overfitted to the H-transfer pathway common to other isomers.

Thermochemical Reference Material for Combustion Calorimetry of Nitroaromatics

The well-characterized heat of combustion of 3,4,5-TNT (829.9 kcal/mol; −3465 kJ/mol) as determined by Garner and Abernethy and archived in the NIST WebBook provides a traceable calorimetric reference point for validating bomb-calorimeter performance when measuring nitroaromatic compounds [5]. Its intermediate energetic content among the unsymmetrical isomers also makes it useful as a mid-range calibration standard.

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